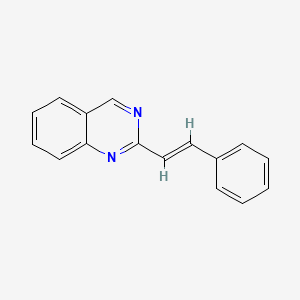
Styrylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Styrylquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C16H12N2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Mechanism of Action
Styrylquinazolines have been extensively studied for their ability to inhibit non-receptor tyrosine kinases, such as ABL and Src family kinases. A recent study demonstrated that S4-substituted styrylquinazolines exhibit high inhibition potential against these kinases, which are often implicated in cancer progression. The compounds showed sub-micromolar activity against leukemia cell lines, indicating their potential as anticancer agents .
Case Study: Inhibition of ABL Kinase
In a detailed investigation, a series of this compound derivatives were synthesized and tested for their inhibitory effects on ABL kinase. One compound, IS1, achieved a remarkable 90.81% inhibition at 0.5 mM concentration. This level of inhibition was comparable to established inhibitors like imatinib and dasatinib . This highlights the potential of these compounds in targeting specific kinases involved in cancer.
Antimicrobial Properties
Antifungal and Antibacterial Activity
this compound derivatives have also shown promise as antimicrobial agents. Research has indicated that certain derivatives possess antifungal activity comparable to standard treatments like isoniazid. They were tested against various mycobacterial and fungal strains, demonstrating significant biological activity .
Case Study: Photosynthetic Electron Transport Inhibition
A study evaluated the inhibitory effects of this compound derivatives on photosynthetic electron transport in spinach chloroplasts. The results indicated that some compounds effectively inhibited this process, suggesting potential applications in herbicide development .
Tubulin Polymerization Inhibition
Antimitotic Properties
Certain this compound derivatives have been identified as inhibitors of tubulin polymerization, which is crucial for cell division. These compounds can disrupt microtubule dynamics, leading to apoptosis in cancer cells . The ability to interfere with tubulin assembly positions them as candidates for further development in cancer therapy.
HIV-1 Integrase Inhibition
Potential in Antiviral Therapy
Research has explored the use of this compound derivatives as potential inhibitors of HIV-1 integrase. These compounds were synthesized and evaluated for their efficacy against HIV-1, showing promising results that warrant further investigation into their antiviral properties .
Data Summary
Eigenschaften
Molekularformel |
C16H12N2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
2-[(E)-2-phenylethenyl]quinazoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-16-17-12-14-8-4-5-9-15(14)18-16/h1-12H/b11-10+ |
InChI-Schlüssel |
AIVRDUVZOFTAGC-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=N2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=N2 |
Synonyme |
styrylquinazoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















